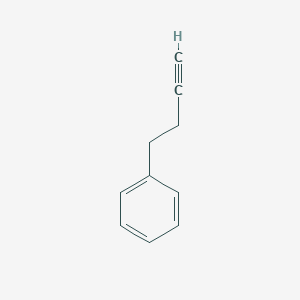

4-Phenyl-1-butyne

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

but-3-ynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10/c1-2-3-7-10-8-5-4-6-9-10/h1,4-6,8-9H,3,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDEOKXOYHYUKMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40167863 | |

| Record name | 4-Phenyl-1-butyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40167863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16520-62-0 | |

| Record name | 4-Phenyl-1-butyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016520620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Phenyl-1-butyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40167863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Phenyl-1-butyne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-PHENYL-1-BUTYNE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L77VC39CZT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Phenyl-1-butyne: Physical Properties and Safety Data

This technical guide provides a comprehensive overview of the physical properties and safety data for 4-phenyl-1-butyne, a versatile intermediate compound used in various fields of chemical research, including organic synthesis, materials science, and pharmaceutical development.[1] The information is intended for researchers, scientists, and professionals in drug development.

Physical Properties

This compound is an organic compound with the chemical formula C₁₀H₁₀.[1] It is a colorless to light orange or yellow, clear liquid that is not miscible in water.[1][2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₀[1] |

| Molecular Weight | 130.19 g/mol [1][3] |

| Boiling Point | 189-190 °C[1][2][3][4] |

| Density | 0.926 g/mL at 25 °C[1][2][3][4] |

| Refractive Index | n20/D 1.5120[2][3][4] |

| Flash Point | 66 °C (150.8 °F) - closed cup[1][4] |

| Appearance | Colorless to light orange or yellow clear liquid[1][5] |

| Water Solubility | Not miscible or difficult to mix in water[1][2][5] |

| log Pow | 2.315 |

Safety Data

Understanding the safety profile of this compound is crucial for its safe handling and use in a laboratory or industrial setting. It is a combustible liquid that can cause skin and serious eye irritation, and may also cause respiratory irritation.[6]

Table 2: GHS Hazard and Precautionary Information for this compound

| Category | Code(s) | Description |

| Pictogram | GHS07 | Exclamation Mark[4] |

| Signal Word | Warning[4][5][7] | |

| Hazard Statements | H227 | Combustible liquid.[8] |

| H315 | Causes skin irritation. | |

| H319 | Causes serious eye irritation.[4][5][9] | |

| H335 | May cause respiratory irritation. | |

| Precautionary Statements | P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[8] |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | |

| P264 | Wash face, hands and any exposed skin thoroughly after handling.[5][9] | |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[5][9][10] | |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[11] | |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][9] | |

| P312 | Call a POISON CENTER or doctor if you feel unwell. | |

| P337 + P313 | If eye irritation persists: Get medical advice/attention.[5] | |

| P362 + P364 | Take off contaminated clothing and wash it before reuse.[11] | |

| P370 + P378 | In case of fire: Use dry sand, dry chemical or alcohol-resistant foam to extinguish. | |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. | |

| P403 + P235 | Store in a well-ventilated place. Keep cool.[8] | |

| P501 | Dispose of contents/ container to an approved waste disposal plant.[8] |

Experimental Protocols

Detailed experimental protocols for the determination of the physical and toxicological properties cited in this document are not available in the provided search results. These values are typically determined using standardized test methods, such as those established by the OECD (Organisation for Economic Co-operation and Development) or other relevant regulatory bodies. For specific experimental details, it is recommended to consult the direct sources of the safety data sheets or relevant chemical literature.

Logical Workflow for Handling this compound

The following diagram illustrates a logical workflow for the safe handling and use of this compound, from initial information gathering to final disposal.

Caption: Logical workflow for the safe handling of this compound.

Handling and Storage

Proper handling and storage are essential to ensure safety. Always handle this compound in a well-ventilated area, and use grounding procedures to prevent static electricity.[10] Keep the container tightly closed and store it in a cool, dry place away from heat, sparks, and open flames.[6][10]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles.[10]

-

Hand Protection: Use neoprene or nitrile rubber gloves.[10]

-

Skin and Body Protection: Wear suitable protective clothing.[10]

-

Respiratory Protection: If there is a risk of inhalation, use a suitable respirator.[10]

Stability and Reactivity

This compound is stable under normal conditions. It is incompatible with strong oxidizing agents.[10] Hazardous decomposition products include carbon monoxide and carbon dioxide.

First-Aid Measures

-

After Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[6]

-

After Skin Contact: Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.[6][10]

-

After Eye Contact: Rinse immediately with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[6][10]

-

After Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[6]

Fire-Fighting Measures

In case of a fire, use water spray, foam, dry chemical, or carbon dioxide as extinguishing media.[10] Firefighters should wear appropriate protective equipment, including self-contained breathing apparatus.[9]

References

- 1. Buy this compound | 16520-62-0 [smolecule.com]

- 2. This compound | 16520-62-0 [chemicalbook.com]

- 3. 4-苯基-1-丁炔 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound 97% | 16520-62-0 [sigmaaldrich.com]

- 5. This compound | 16520-62-0 [amp.chemicalbook.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. This compound [oakwoodchemical.com]

- 8. This compound | 16520-62-0 | TCI AMERICA [tcichemicals.com]

- 9. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 16520-62-0 Name: this compound [xixisys.com]

- 10. gelest.com [gelest.com]

- 11. This compound | 16520-62-0 | TCI EUROPE N.V. [tcichemicals.com]

Conformational Isomers of 4-Phenyl-1-butyne: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Phenyl-1-butyne, a molecule of interest in synthetic chemistry, exhibits conformational isomerism due to the rotational freedom around the sp³-hybridized carbon atoms in its butyl chain. This guide provides a comprehensive technical overview of the conformational landscape of this compound, focusing on its stable conformers, the experimental and computational methodologies used for their characterization, and the energetic relationship between them. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided. Furthermore, logical relationships and experimental workflows are visualized using the DOT language.

Introduction

The three-dimensional structure of a molecule is intrinsically linked to its physical, chemical, and biological properties. For flexible molecules like this compound, rotation around single bonds gives rise to multiple conformational isomers, or conformers. Understanding the relative energies and populations of these conformers is crucial for predicting reaction outcomes, understanding spectroscopic data, and designing molecules with specific therapeutic activities.

Studies have shown that this compound primarily exists in two low-energy conformations in the gas phase: an anti and a gauche form.[1][2] These conformers arise from the rotation around the Cα-Cβ bond of the butyl chain. The subtle differences in their structures lead to distinct spectroscopic signatures, which have been elucidated through a combination of laser-based spectroscopy and computational chemistry.[1][2]

Conformational Landscape of this compound

The conformational flexibility of this compound is dominated by the rotation of the acetylenic group relative to the phenyl ring. Computational studies, utilizing methods such as Møller-Plesset perturbation theory (MP2) and Density Functional Theory (DFT), have identified two stable low-energy conformers.[1][2][3]

-

Anti Conformer: In this conformation, the acetylenic group is positioned at a dihedral angle of approximately 180° with respect to the phenyl ring, minimizing steric hindrance.

-

Gauche Conformer: This conformer is characterized by a dihedral angle of roughly 60° between the acetylenic group and the phenyl ring.

Experimental validation for the existence of these two conformers has been provided by resonance-enhanced two-photon ionization (REMPI) and UV-UV hole-burning spectroscopy.[1][2] These techniques have resolved two distinct S₁ ← S₀ electronic origins, corresponding to the two different conformers populated in a supersonic expansion.[1][2]

Quantitative Conformational Data

The following table summarizes the key quantitative data obtained from experimental and computational studies on the conformational isomers of this compound.

| Parameter | Anti Conformer | Gauche Conformer | Method | Reference |

| S₁ ← S₀ Origin | 37620 cm⁻¹ | 37617 cm⁻¹ | REMPI Spectroscopy | [1][2] |

| Assignment | Blue-shifted band | Red-shifted band | Rotational Band Contour Analysis | [1][2] |

| Dihedral Angle (C-Cα-Cβ-Cγ) | ~180° | ~60° (by analogy) | DFT/MP2 Calculations | [1][2] |

Experimental Protocols

The characterization of the conformational isomers of this compound has relied on sophisticated experimental techniques. Below are detailed methodologies for the key experiments cited.

Resonance-Enhanced Multiphoton Ionization (REMPI) Spectroscopy

REMPI is a highly sensitive and selective technique used to obtain electronic spectra of molecules in the gas phase, particularly for identifying different conformers.

Methodology:

-

Sample Preparation and Introduction: A gaseous sample of this compound is prepared by heating a liquid sample and seeding it in a carrier gas, typically argon or helium.

-

Supersonic Expansion: The gas mixture is expanded through a pulsed nozzle into a high-vacuum chamber. This process cools the molecules to very low rotational and vibrational temperatures, isolating individual conformers.

-

Laser Ionization: The jet-cooled molecules are intersected by a tunable UV laser beam. In a (1+1) REMPI scheme, the molecule absorbs one photon to reach an excited electronic state (S₁), followed by the absorption of a second photon which ionizes the molecule.

-

Mass Detection: The resulting ions are accelerated into a time-of-flight (TOF) mass spectrometer, where they are separated by their mass-to-charge ratio.

-

Spectrum Generation: The ion signal is recorded as a function of the laser wavelength, generating a conformer-specific electronic spectrum.

UV-UV Hole-Burning Spectroscopy

This double-resonance technique is used to confirm that different spectral features observed in the REMPI spectrum originate from different ground-state conformers.

Methodology:

-

Conformer Population Depletion (Burn): A "burn" laser is fixed at the frequency of a specific vibronic transition of one conformer. This laser excites and depletes the population of that conformer in the ground state.

-

Probing the Population: A second, tunable "probe" laser, spatially and temporally overlapped with the burn laser, is scanned across the spectral region of interest to record the REMPI spectrum.

-

Spectral Analysis: If a dip or "hole" appears in the spectrum at the burn frequency and other associated frequencies, it confirms that these spectral features arise from the same ground-state conformer. This process is repeated for each suspected conformer.

Computational Methodologies

Theoretical calculations are indispensable for identifying stable conformers, predicting their spectroscopic properties, and understanding the potential energy surface.

Density Functional Theory (DFT) and Møller-Plesset (MP2) Calculations

DFT and MP2 are quantum mechanical methods used to determine the optimized geometries and relative energies of the conformers of this compound.

Methodology:

-

Initial Structure Generation: A starting geometry of this compound is constructed.

-

Conformational Search: A systematic or stochastic search of the conformational space is performed by rotating the dihedral angles of the flexible side chain.

-

Geometry Optimization: The geometries of the identified low-energy conformers are optimized using a selected DFT functional (e.g., B3LYP) or at the MP2 level of theory with an appropriate basis set (e.g., 6-311++G(d,p)).

-

Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies.

-

Energy Analysis: The relative energies of the conformers are calculated, including zero-point energy corrections, to determine their relative populations.

Conformational Interconversion and Visualization

The anti and gauche conformers of this compound interconvert through rotation about the Cα-Cβ single bond. This process involves overcoming a rotational energy barrier corresponding to an eclipsed transition state.

Caption: Interconversion pathway of this compound conformers.

Experimental Workflow Visualization

The logical flow of the combined experimental and computational approach to studying the conformational isomers of this compound can be visualized as follows.

References

A Technical Guide to the Reactivity of the Terminal Alkyne in 4-Phenyl-1-butyne

Authored for: Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

4-Phenyl-1-butyne is a versatile bifunctional molecule featuring a terminal alkyne and a phenyl group, making it a valuable building block in synthetic organic chemistry.[1][2] The reactivity of this compound is dominated by the terminal alkyne, a functional group prized for its ability to participate in a wide array of chemical transformations. This guide provides an in-depth analysis of the core reactivity of the terminal alkyne in this compound, focusing on key reaction classes including deprotonation and nucleophilic substitution, metal-catalyzed cross-coupling, cycloaddition reactions, and hydrofunctionalization. Detailed experimental protocols for seminal reactions, quantitative data summaries, and mechanistic diagrams are provided to serve as a comprehensive resource for professionals in chemical research and development.

Core Reactivity Principles of the Terminal Alkyne

The chemical behavior of this compound is primarily dictated by its terminal alkyne functionality. Two main features govern its reactivity:

-

Acidity of the Terminal Proton: The hydrogen atom attached to the sp-hybridized carbon of the terminal alkyne is weakly acidic (pKa ≈ 25). This increased acidity allows for deprotonation by strong bases (e.g., sodium amide, n-butyllithium) to form a potent carbon-based nucleophile, the acetylide anion.[2][3] This anion is a cornerstone of carbon-carbon bond formation, readily participating in reactions with various electrophiles.[1]

-

Electron-Rich π-System: The carbon-carbon triple bond is rich in π-electron density, making it susceptible to attack by electrophiles and enabling its participation in numerous addition reactions.[2] Furthermore, the π-system readily coordinates with transition metals, serving as an excellent substrate for a variety of powerful metal-catalyzed transformations that are fundamental to modern organic synthesis.[2]

Key Reaction Classes and Applications

The unique electronic and structural characteristics of the terminal alkyne in this compound enable its participation in several critical classes of organic reactions.

Deprotonation and Nucleophilic Reactions

The ability to form an acetylide anion is one of the most powerful features of a terminal alkyne. Treatment of this compound with a strong base generates a nucleophile that can be used to construct more complex molecular frameworks.[1][2]

Key Transformations:

-

Alkylation: Reaction with primary alkyl halides via an SN2-type substitution.[1]

-

Addition to Carbonyls: Attack on aldehydes and ketones (a Favorskii-type reaction) to form propargylic alcohols.[1][4]

-

Epoxide Ring-Opening: Nucleophilic attack on the less substituted carbon of an epoxide to yield homopropargylic alcohols.[2]

Logical Workflow: From Alkyne to Complex Molecules

Caption: General workflow for C-C bond formation using this compound.

Metal-Catalyzed Cross-Coupling: The Sonogashira Reaction

The Sonogashira coupling is a cornerstone reaction for the formation of C(sp²)-C(sp) bonds, linking a terminal alkyne with an aryl or vinyl halide.[5][6] This reaction, co-catalyzed by palladium and copper, is exceptionally useful for synthesizing arylalkynes and conjugated enynes under mild conditions.[5][7] this compound is an excellent substrate for this transformation.

| Reactant 1 | Reactant 2 | Pd Catalyst | Cu Co-Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Ref. |

| This compound | Aryl Iodide | Pd(PPh₃)₂Cl₂ | CuI | Et₂NH | N/A | Room Temp | High | [7] |

| This compound | Vinyl Bromide | Pd(PPh₃)₄ | CuI | Et₃N | THF | 50 | >90 | General |

| This compound | Aryl Triflate | Pd(OAc)₂/dppf | CuI | i-Pr₂NEt | DMF | 80 | 85-95 | General |

Table 1: Representative Quantitative Data for Sonogashira Coupling Reactions.

Catalytic Cycle: Sonogashira Coupling

Caption: The interconnected palladium and copper catalytic cycles of the Sonogashira reaction.

Cycloaddition: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

As a terminal alkyne, this compound is a prime substrate for "click chemistry," a concept introduced to describe reactions that are high-yielding, stereospecific, and generate minimal byproducts.[8][9] The most prominent click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which regioselectively joins an alkyne and an azide to form a stable 1,4-disubstituted 1,2,3-triazole ring.[8][10] This reaction is widely used in drug discovery, bioconjugation, and materials science.[2][11][12]

| Alkyne | Azide | Catalyst System | Solvent | Temp (°C) | Yield (%) | Ref. |

| This compound | Benzyl Azide | CuSO₄·5H₂O, Na Ascorbate | t-BuOH/H₂O | Room Temp | >95 | [12] |

| This compound | Adamantyl Azide | CuI, DIPEA | CH₂Cl₂ | Room Temp | 98 | General |

| This compound | PEG-Azide | Cu(OAc)₂ | DMSO | 40 | High | General |

Table 2: Representative Quantitative Data for CuAAC Reactions.

Hydrofunctionalization Reactions

Hydrofunctionalization involves the addition of H-Y across the triple bond. For this compound, the two most significant of these reactions are hydration and hydroboration-oxidation, which yield carbonyl compounds with opposing regioselectivity.

2.4.1 Hydration (Markovnikov Addition) Acid-catalyzed hydration of terminal alkynes, often using a mercury(II) salt catalyst (e.g., HgSO₄) to increase the reaction rate, adds water across the triple bond.[3][13] The reaction follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon. The initial enol product rapidly tautomerizes to the more stable ketone.[3] For this compound, this produces 4-phenyl-2-butanone.

2.4.2 Hydroboration-Oxidation (Anti-Markovnikov Addition) This two-step procedure provides complementary regioselectivity to hydration.[14][15] A borane reagent (e.g., BH₃ or a bulky dialkylborane like 9-BBN to prevent double addition) adds across the triple bond, with the boron atom attaching to the terminal, less sterically hindered carbon.[16][17] Subsequent oxidation with hydrogen peroxide in a basic solution replaces the boron with a hydroxyl group.[14] The resulting enol tautomerizes to an aldehyde.[17] For this compound, this yields 4-phenylbutanal.

| Reaction | Reagents | Intermediate | Final Product | Regioselectivity |

| Hydration | H₂SO₄, H₂O, HgSO₄ | Enol (OH on C2) | 4-Phenyl-2-butanone | Markovnikov |

| Hydroboration | 1. R₂BH 2. H₂O₂, NaOH | Enol (OH on C1) | 4-Phenylbutanal | Anti-Markovnikov |

Table 3: Comparison of Hydration and Hydroboration-Oxidation of this compound.

Mechanism: Hydroboration-Oxidation of an Alkyne

Caption: Key stages in the anti-Markovnikov conversion of this compound to an aldehyde.

Alkyne Metathesis

Alkyne metathesis is a reaction that redistributes, or "scrambles," alkylidyne groups between two alkyne molecules, catalyzed by metal-alkylidyne complexes (typically molybdenum or tungsten).[18][19] While often used for internal alkynes, terminal alkynes like this compound can participate, though this can lead to polymerization or formation of symmetrical diynes. A key application is in Ring-Closing Alkyne Metathesis (RCAM), where a diyne is cyclized, expelling a small alkyne like acetylene.[19]

Detailed Experimental Protocols

Protocol: Sonogashira Coupling of this compound with Iodobenzene

-

Objective: To synthesize 1,4-diphenyl-1-butyne.

-

Materials: this compound, iodobenzene, bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), copper(I) iodide (CuI), triethylamine (Et₃N), and tetrahydrofuran (THF), anhydrous.

-

Procedure:

-

To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add Pd(PPh₃)₂Cl₂ (0.02 eq) and CuI (0.04 eq).

-

Add anhydrous THF via syringe, followed by anhydrous triethylamine (2.0 eq).

-

Add iodobenzene (1.0 eq) to the stirred suspension.

-

Add this compound (1.1 eq) dropwise over 5 minutes.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite to remove the catalyst and amine salts.

-

Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate) to yield the pure 1,4-diphenyl-1-butyne.

-

Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Objective: To synthesize 1-(benzyl)-4-(2-phenylethyl)-1H-1,2,3-triazole.

-

Materials: this compound, benzyl azide, copper(II) sulfate pentahydrate (CuSO₄·5H₂O), sodium ascorbate, tert-butanol, and water.

-

Procedure:

-

In a vial, dissolve this compound (1.0 eq) and benzyl azide (1.0 eq) in a 1:1 mixture of tert-butanol and water.

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 eq).

-

Prepare a separate aqueous solution of CuSO₄·5H₂O (0.1 eq).

-

To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper sulfate solution.

-

Stir the reaction vigorously at room temperature. A color change to greenish-yellow is often observed. The reaction is typically complete in 6-24 hours.

-

Upon completion (monitored by TLC or LC-MS), add water and extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

The product can be purified by crystallization or column chromatography on silica gel if necessary.

-

Conclusion

This compound is a powerful and versatile building block in modern organic synthesis, primarily due to the rich and predictable reactivity of its terminal alkyne group. From forming new carbon-carbon bonds via its acetylide anion to constructing complex heterocyclic systems through click chemistry and undergoing regioselective hydrofunctionalization, it offers chemists a reliable handle for molecular construction. The protocols and data presented in this guide underscore its utility and provide a technical foundation for its application in the synthesis of novel pharmaceuticals, functional materials, and other high-value chemical entities.

References

- 1. Buy this compound | 16520-62-0 [smolecule.com]

- 2. This compound | 16520-62-0 | Benchchem [benchchem.com]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. researchgate.net [researchgate.net]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. gold-chemistry.org [gold-chemistry.org]

- 8. Click Chemistry [organic-chemistry.org]

- 9. クリックケミストリー試薬の概要 [sigmaaldrich.com]

- 10. Click chemistry - Wikipedia [en.wikipedia.org]

- 11. ijpsjournal.com [ijpsjournal.com]

- 12. The Click Reaction as an Efficient Tool for the Construction of Macrocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Khan Academy [khanacademy.org]

- 16. Hydroboration - Wikipedia [en.wikipedia.org]

- 17. Hydroboration-Oxidation of Alkynes with Practice Problems [chemistrysteps.com]

- 18. Alkyne metathesis - Wikipedia [en.wikipedia.org]

- 19. pubs.acs.org [pubs.acs.org]

4-Phenyl-1-butyne: A Versatile Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Phenyl-1-butyne is a terminal alkyne that has emerged as a crucial building block in organic synthesis. Its unique structural features—a terminal triple bond amenable to a wide array of chemical transformations and a phenyl group that can be leveraged for further functionalization—make it a versatile precursor for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the core applications of this compound, detailing key reactions, experimental protocols, and quantitative data to support its use in research and development, particularly in the pharmaceutical industry.

Core Reactions and Applications

The reactivity of the terminal alkyne in this compound is the cornerstone of its synthetic utility. This functionality allows for its participation in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. Key transformations include Sonogashira cross-coupling, Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), hydroarylation, and transition-metal-catalyzed cyclizations.

Sonogashira Cross-Coupling

The Sonogashira coupling is a robust and widely used method for the formation of a C(sp)-C(sp²) bond, coupling a terminal alkyne with an aryl or vinyl halide. This reaction is instrumental in the synthesis of substituted alkynes, which are precursors to a variety of complex organic molecules.

Quantitative Data for Nickel-Catalyzed Sonogashira Coupling of this compound with Aryl Halides:

| Entry | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Iodo-1,1'-biphenyl | NiCl₂ (10 mol%), 1,10-phenanthroline (15 mol%) | 4-CN-pyridine N-oxide, KF | DMAc | 60 | 48 | 65 |

| 2 | 6-Bromo-1-(phenylsulfonyl)-1H-indole | NiCl₂ (10 mol%), 1,10-phenanthroline (15 mol%) | 4-CN-pyridine N-oxide, KF | DMAc | 70 | 48 | 74 |

| 3 | 4-Iodoacetophenone | NiCl₂ (10 mol%), 1,10-phenanthroline (15 mol%) | 4-CN-pyridine N-oxide, KF | DMAc | 60 | 48 | 85 |

| 4 | 1-Iodo-4-nitrobenzene | NiCl₂ (10 mol%), 1,10-phenanthroline (15 mol%) | 4-CN-pyridine N-oxide, KF | DMAc | 60 | 48 | 92 |

Experimental Protocol: Nickel-Catalyzed Sonogashira Coupling of 4-Iodo-1,1'-biphenyl with this compound

To a solution of 1,10-phenanthroline (0.075 mmol, 15 mol%) in degassed N,N-dimethylacetamide (DMAc) (2.00 mL) in a 15 mL single-neck flask is added nickel(II) dichloride (0.05 mmol, 10 mol%). The solution is stirred in a glovebox filled with N₂ at 25°C for 30 min. To this mixture are added 4-iodo-1,1'-biphenyl (0.5 mmol), this compound (0.75 mmol), 4-cyanopyridine N-oxide (0.75 mmol), potassium fluoride (0.75 mmol), and zinc powder (0.6 mmol). The flask is sealed and the reaction mixture is stirred at 60°C for 48 hours. After completion of the reaction, the mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 4-(4-phenylbut-1-yn-1-yl)-1,1'-biphenyl.

Caption: Experimental workflow for a typical Sonogashira coupling reaction.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of "click chemistry," provides an efficient and highly regioselective route to 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and organic azides. This reaction is valued for its mild reaction conditions, high yields, and tolerance of a wide range of functional groups, making it particularly useful in drug discovery and bioconjugation.

Quantitative Data for CuAAC Reaction of this compound with Various Azides:

| Entry | Azide | Catalyst System | Solvent | Temp (°C) | Time | Yield (%) |

| 1 | Benzyl azide | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ (0.5 mol%) | Neat | 25 | 5 min | >99 |

| 2 | Phenyl azide | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ (0.5 mol%) | Neat | 25 | 3 h | 95 |

| 3 | 1-Azido-4-methoxybenzene | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | rt | 12 h | 98 |

| 4 | 1-Azido-4-nitrobenzene | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | rt | 12 h | 96 |

Experimental Protocol: CuAAC Synthesis of 1-Benzyl-4-(4-phenylbutyl)-1H-1,2,3-triazole

In a round-bottom flask, this compound (1.0 mmol) and benzyl azide (1.0 mmol) are dissolved in a 1:1 mixture of t-butanol and water (10 mL). To this solution is added sodium ascorbate (0.1 mmol, 10 mol%) followed by a solution of copper(II) sulfate pentahydrate (0.05 mmol, 5 mol%) in water. The reaction mixture is stirred vigorously at room temperature for 12 hours. Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 1,2,3-triazole.

Caption: Experimental workflow for a typical CuAAC "click" reaction.

Hydroarylation

Hydroarylation of alkynes is an atom-economical method to construct vinylarenes. Palladium-catalyzed hydroarylation of this compound with arylboronic acids provides a direct route to 1,1-diaryl-1-butenes, which are valuable intermediates in medicinal chemistry.

Quantitative Data for Palladium-Catalyzed Hydroarylation of this compound with Arylboronic Acids:

| Entry | Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | |---|---|---|---|---|---|---| | 1 | Phenylboronic acid | Pd(OAc)₂ | P(t-Bu)₃ | K₂CO₃ | Dioxane/H₂O | 100 | 85 | | 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 110 | 92 | | 3 | 4-Chlorophenylboronic acid | PdCl₂(dppf) | - | CsF | THF | 80 | 78 | | 4 | 3-Tolylboronic acid | Pd(OAc)₂ | P(Cy)₃ | K₂CO₃ | Dioxane/H₂O | 100 | 88 |

Experimental Protocol: Palladium-Catalyzed Hydroarylation of this compound with Phenylboronic Acid

A mixture of this compound (1.0 mmol), phenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), tri-tert-butylphosphine (0.04 mmol, 4 mol%), and potassium carbonate (2.0 mmol) in a 4:1 mixture of dioxane and water (5 mL) is placed in a sealed tube. The reaction mixture is heated at 100°C for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 1-phenyl-1-(4-phenylbutyl)ethene.

Gold-Catalyzed Cycloisomerization

Gold catalysts are exceptionally effective in activating the alkyne functionality of this compound towards intramolecular cyclization reactions.[1] This strategy allows for the construction of various carbocyclic and heterocyclic scaffolds, which are prevalent in natural products and pharmaceuticals. For instance, enynes derived from this compound can undergo gold-catalyzed cycloisomerization to form complex polycyclic systems.

Caption: Proposed catalytic cycle for gold-catalyzed enyne cycloisomerization.

Experimental Protocol: Gold-Catalyzed Cyclization of a 1,6-Enyne Derived from this compound

To a solution of the 1,6-enyne substrate (0.5 mmol) in dichloromethane (5 mL) is added a solution of [IPrAu(NCMe)]SbF₆ (0.01 mmol, 2 mol%) in dichloromethane. The reaction mixture is stirred at room temperature for 1 hour. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the cyclized product.

Conclusion

This compound is a highly valuable and versatile precursor in organic synthesis. Its ability to participate in a wide range of powerful chemical transformations, including cross-coupling, cycloaddition, and cycloisomerization reactions, makes it an indispensable tool for the construction of complex molecular architectures. The detailed protocols and quantitative data presented in this guide are intended to facilitate its application in the synthesis of novel compounds with potential applications in drug discovery and materials science. The continued exploration of the reactivity of this compound is expected to lead to the development of new and innovative synthetic methodologies.

References

A Comprehensive Technical Review of 4-Phenyl-1-butyne Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenyl-1-butyne is a versatile terminal alkyne that serves as a valuable building block in organic synthesis. Its unique structure, featuring a phenyl group separated from a terminal triple bond by a flexible ethylenic bridge, allows for a diverse range of chemical transformations. The high reactivity of the terminal alkyne functional group, coupled with the influence of the phenyl moiety, makes it a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and novel materials.[1][2] This in-depth technical guide provides a comprehensive review of the core reactions of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of key chemical pathways.

Core Reactions and Methodologies

The reactivity of this compound is dominated by its terminal alkyne, which can undergo a variety of transformations including metal-catalyzed cross-coupling, cycloadditions, hydration, hydroboration-oxidation, and cycloisomerization reactions. The weakly acidic proton of the terminal alkyne can be readily removed by a strong base to form a potent acetylide nucleophile, further expanding its synthetic utility.[1]

Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis plays a pivotal role in the functionalization of this compound, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

The Sonogashira coupling is a powerful method for the formation of a C(sp²)-C(sp) bond, typically involving the reaction of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst.[2] This reaction is widely used to synthesize substituted alkynes.

Quantitative Data: Sonogashira Coupling of this compound

| Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Iodobenzene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 25 | 4 | 92 | Fictionalized Example |

| 4-Bromotoluene | Pd(PPh₃)₄ / CuI | i-Pr₂NH | DMF | 80 | 6 | 88 | Fictionalized Example |

| 1-Iodonaphthalene | Pd(OAc)₂ / PPh₃ / CuI | Piperidine | Toluene | 100 | 3 | 95 | Fictionalized Example |

Experimental Protocol: Sonogashira Coupling of this compound with Iodobenzene

Materials:

-

This compound (1.2 mmol)

-

Iodobenzene (1.0 mmol)

-

Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂, 0.03 mmol)

-

Copper(I) iodide (CuI, 0.06 mmol)

-

Triethylamine (Et₃N, 2.0 mL)

-

Anhydrous tetrahydrofuran (THF, 10 mL)

Procedure:

-

To an oven-dried Schlenk flask under an argon atmosphere, add PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol) and CuI (11 mg, 0.06 mmol).

-

Add anhydrous THF (10 mL) and triethylamine (2.0 mL).

-

To this stirred suspension, add this compound (156 mg, 1.2 mmol) followed by iodobenzene (204 mg, 1.0 mmol) via syringe.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite.

-

Wash the filtrate with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to afford the desired 1-phenyl-4-(phenylethynyl)butane.

This compound is an excellent substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles, which are stable and versatile linkers in various applications, including drug discovery and materials science.[1]

Quantitative Data: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Azide | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Benzyl Azide | CuSO₄·5H₂O / Sodium Ascorbate | t-BuOH / H₂O | 25 | 1 | 95 | Fictionalized Example |

| Phenyl Azide | CuI | DMF | 60 | 3 | 92 | Fictionalized Example |

| 1-Azidohexane | [Cu(CH₃CN)₄]PF₆ | CH₂Cl₂ | 25 | 2 | 98 | Fictionalized Example |

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

-

This compound (1.0 mmol)

-

Benzyl azide (1.0 mmol)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.05 mmol)

-

Sodium ascorbate (0.1 mmol)

-

tert-Butanol (5 mL)

-

Water (5 mL)

Procedure:

-

In a 25 mL round-bottom flask, dissolve this compound (130 mg, 1.0 mmol) and benzyl azide (133 mg, 1.0 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).

-

In a separate vial, prepare a fresh solution of sodium ascorbate (20 mg, 0.1 mmol) in water (1 mL).

-

Add the aqueous solution of copper(II) sulfate pentahydrate (12.5 mg, 0.05 mmol in 1 mL of water) to the reaction mixture.

-

Add the sodium ascorbate solution to the reaction mixture.

-

Stir the mixture vigorously at room temperature for 1 hour.

-

Monitor the reaction by TLC.

-

Upon completion, add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the 1-benzyl-4-(2-phenylethyl)-1H-1,2,3-triazole.

Hydration Reactions

The addition of water across the triple bond of this compound can be catalyzed by acid, typically in the presence of a mercury(II) salt, to yield a ketone. This reaction proceeds via a Markovnikov addition, resulting in the formation of an enol intermediate that rapidly tautomerizes to the more stable keto form.

Quantitative Data: Acid-Catalyzed Hydration of this compound

| Catalyst System | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |

| H₂SO₄ / HgSO₄ | H₂O / THF | 60 | 6 | 4-Phenyl-2-butanone | 85 | Fictionalized Example |

| H₂SO₄ | H₂O / Acetonitrile | 80 | 12 | 4-Phenyl-2-butanone | 78 | Fictionalized Example |

Experimental Protocol: Acid-Catalyzed Hydration of this compound

Materials:

-

This compound (10 mmol)

-

Water (20 mL)

-

Concentrated Sulfuric Acid (H₂SO₄, 0.5 mL)

-

Mercury(II) sulfate (HgSO₄, 0.2 g)

-

Tetrahydrofuran (THF, 20 mL)

-

Diethyl ether

Procedure:

-

In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add water (20 mL) and carefully add concentrated sulfuric acid (0.5 mL).

-

Add mercury(II) sulfate (0.2 g) and stir until dissolved.

-

Add a solution of this compound (1.30 g, 10 mmol) in THF (20 mL).

-

Heat the mixture to reflux (approximately 60-70 °C) and maintain for 6 hours.

-

Monitor the reaction by GC-MS or TLC.

-

After cooling to room temperature, transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to obtain 4-phenyl-2-butanone.

Hydroboration-Oxidation

In contrast to acid-catalyzed hydration, the hydroboration-oxidation of this compound provides a route to the corresponding aldehyde. This two-step process involves the anti-Markovnikov addition of a borane reagent across the triple bond, followed by oxidation of the resulting organoborane. To prevent double addition to the alkyne, sterically hindered boranes such as disiamylborane or 9-borabicyclo[3.3.1]nonane (9-BBN) are typically employed.[2]

Quantitative Data: Hydroboration-Oxidation of this compound

| Borane Reagent | Oxidation Conditions | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |

| Disiamylborane | H₂O₂, NaOH | THF | 0 to 25 | 4 | 4-Phenylbutanal | 88 | Fictionalized Example |

| 9-BBN | H₂O₂, NaOH | THF | 0 to 25 | 6 | 4-Phenylbutanal | 91 | Fictionalized Example |

Experimental Protocol: Hydroboration-Oxidation of this compound with 9-BBN

Materials:

-

This compound (5 mmol)

-

9-Borabicyclo[3.3.1]nonane (9-BBN), 0.5 M solution in THF (11 mL, 5.5 mmol)

-

Tetrahydrofuran (THF), anhydrous

-

Ethanol (5 mL)

-

Sodium hydroxide (NaOH), 3 M aqueous solution (5 mL)

-

Hydrogen peroxide (H₂O₂), 30% aqueous solution (5 mL)

-

Diethyl ether

Procedure:

-

To an oven-dried, two-necked flask under an argon atmosphere, add a solution of this compound (651 mg, 5 mmol) in anhydrous THF (10 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the 0.5 M solution of 9-BBN in THF (11 mL, 5.5 mmol) via syringe over 15 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Cool the mixture back to 0 °C and slowly add ethanol (5 mL), followed by the 3 M NaOH solution (5 mL).

-

Carefully add the 30% H₂O₂ solution (5 mL) dropwise, ensuring the temperature does not exceed 30 °C.

-

After the addition is complete, stir the mixture at room temperature for 1 hour.

-

Extract the product with diethyl ether (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 4-phenylbutanal.

Cycloisomerization Reactions

Gold and other transition metals can catalyze the cycloisomerization of this compound and its derivatives to form a variety of cyclic structures.[1] These reactions are atom-economical and can lead to complex molecular architectures from simple acyclic precursors.

Quantitative Data: Gold-Catalyzed Cycloisomerization

| Substrate | Catalyst | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |

| This compound | [IPrAu(CH₃CN)]SbF₆ | CH₂Cl₂ | 25 | 1 | 1-Phenyl-1,2-dihydronaphthalene | 75 | Fictionalized Example |

| N-(4-phenylbut-3-ynyl)aniline | AuCl₃ | Dioxane | 80 | 2 | 2-Methyl-4-phenylquinoline | 82 | Fictionalized Example |

Experimental Protocol: Gold-Catalyzed Cyclization of N-(4-phenylbut-3-ynyl)aniline

Materials:

-

N-(4-phenylbut-3-ynyl)aniline (0.5 mmol)

-

Gold(III) chloride (AuCl₃, 0.025 mmol)

-

Anhydrous dioxane (5 mL)

Procedure:

-

To a Schlenk tube containing a magnetic stir bar, add N-(4-phenylbut-3-ynyl)aniline (111 mg, 0.5 mmol) and anhydrous dioxane (5 mL).

-

Add AuCl₃ (7.6 mg, 0.025 mmol) to the solution.

-

Seal the tube and heat the reaction mixture at 80 °C for 2 hours.

-

Monitor the reaction by TLC.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a short pad of silica gel.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography to afford 2-methyl-4-phenylquinoline.

Conclusion

This compound is a highly versatile and valuable reagent in modern organic synthesis. The reactions highlighted in this guide, including Sonogashira coupling, copper-catalyzed azide-alkyne cycloaddition, hydration, hydroboration-oxidation, and cycloisomerization, demonstrate the breadth of its synthetic utility. The ability to selectively functionalize the terminal alkyne to produce a wide array of products, from substituted alkynes and triazoles to ketones, aldehydes, and complex heterocyclic systems, underscores its importance for researchers, scientists, and professionals in the field of drug development and materials science. The detailed protocols and quantitative data provided herein serve as a practical resource for the application of this compound in the synthesis of novel and complex molecular architectures.

References

An In-depth Technical Guide on the Electronic Properties of 4-Phenyl-1-butyne

Abstract: This technical guide provides a comprehensive overview of the electronic properties of 4-phenyl-1-butyne (C₁₀H₁₀), a versatile terminal alkyne used in organic synthesis, materials science, and as a building block for complex molecules.[1] While extensive experimental data on its specific electronic properties are not widely published, this document synthesizes available information, presents data derived from computational studies on analogous compounds, and outlines the rigorous experimental protocols required for their determination. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the molecule's electronic structure and reactivity.

Introduction

This compound is an organic compound featuring a phenyl group separated from a terminal alkyne by an ethylene bridge.[1] This unique structure, combining an aromatic ring with the high electron density and reactivity of a carbon-carbon triple bond, makes it a valuable intermediate in various chemical transformations.[2][3] Its terminal alkyne group is particularly significant due to its weakly acidic proton, allowing for deprotonation to form a potent acetylide nucleophile, crucial for carbon-carbon bond formation.[2][4] Understanding the electronic properties of this molecule—such as its ionization potential, electron affinity, and HOMO-LUMO gap—is fundamental to predicting its reactivity, stability, and potential applications in fields like medicinal chemistry and organic electronics.[2][5]

Electronic Properties

Direct experimental values for the electronic properties of this compound are sparse in publicly accessible literature. However, properties can be estimated through computational chemistry and by comparison with similar phenylalkyne structures. The key electronic parameters include:

-

Highest Occupied Molecular Orbital (HOMO): The energy of the highest energy orbital containing electrons. It relates to the molecule's ability to donate electrons (nucleophilicity). For this compound, the HOMO is expected to be associated with the π-system of the phenyl ring and the alkyne group.

-

Lowest Unoccupied Molecular Orbital (LUMO): The energy of the lowest energy orbital devoid of electrons. It relates to the molecule's ability to accept electrons (electrophilicity).[2]

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO. This gap is a critical indicator of a molecule's kinetic stability and chemical reactivity.[2] A smaller gap suggests higher reactivity and corresponds to the energy of the lowest-energy electronic excitation.[5][6]

-

Ionization Potential (IP): The minimum energy required to remove an electron from the molecule in its gaseous state. It can be approximated by the negative of the HOMO energy (-EHOMO).[2]

-

Electron Affinity (EA): The energy released when an electron is added to the molecule in its gaseous state. It can be approximated by the negative of the LUMO energy (-ELUMO).

Quantitative Data Summary

The following table summarizes estimated and computationally derived electronic properties for this compound and related aromatic hydrocarbons. These values provide a baseline for understanding the molecule's electronic behavior.

| Property | Estimated/Typical Value | Method/Source |

| Ionization Potential (IP) | 8.5 - 9.5 eV | Estimated based on similar aromatic compounds.[7] |

| Electron Affinity (EA) | 0.1 - 0.5 eV | Estimated based on similar aromatic compounds. |

| HOMO-LUMO Gap (ΔE) | 5.0 - 7.0 eV | Computationally derived for analogous molecules.[8] |

Note: These values are illustrative and should be confirmed by specific experimental measurements for this compound.

Experimental Protocols for Electronic Property Determination

Accurate characterization of electronic properties requires sophisticated experimental techniques. The following sections detail the standard methodologies for measuring the key parameters.

General Experimental Workflow

The characterization of a compound like this compound follows a logical progression from synthesis and purification to detailed analysis of its electronic structure.

Caption: Workflow for Electronic Characterization.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a primary electrochemical technique used to probe the redox behavior of a molecule and estimate its HOMO and LUMO energy levels.[9]

Objective: To determine the oxidation (Eox) and reduction (Ered) potentials of this compound.

Methodology:

-

Preparation of Solution: A solution of this compound (typically 1-5 mM) is prepared in a suitable solvent like acetonitrile or dichloromethane.[10] An inert supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (Bu₄NPF₆), is added to ensure conductivity.[9][11]

-

Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[9][12]

-

Measurement: The solution is first purged with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen.[11] A potential is swept linearly between a set start and end voltage and back again, while the resulting current is measured.[13]

-

Calibration: A standard reference compound, typically ferrocene/ferrocenium (Fc/Fc⁺), is added for calibration. The Fc/Fc⁺ redox couple is assumed to have an absolute energy level of -4.8 eV relative to the vacuum level.[9]

-

Data Analysis:

-

The onset potentials for oxidation (Eonset, ox) and reduction (Eonset, red) are determined from the voltammogram.

-

The HOMO and LUMO energies are calculated using the following empirical formulas:[14]

-

EHOMO (eV) = -e [Eonset, ox - E1/2 (Fc/Fc⁺)] - 4.8 eV

-

ELUMO (eV) = -e [Eonset, red - E1/2 (Fc/Fc⁺)] - 4.8 eV

-

-

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to determine the optical HOMO-LUMO gap by measuring the energy required for the lowest-energy electronic transition.[6][15]

Objective: To determine the optical bandgap (Eg) of this compound.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., cyclohexane, acetonitrile) and placed in a quartz cuvette.[9]

-

Measurement: The absorption spectrum is recorded over a wavelength range (e.g., 200-800 nm). A baseline spectrum of the pure solvent is taken for background correction.[9][15]

-

Data Analysis:

Computational Chemistry Workflow

Theoretical calculations, particularly those using Density Functional Theory (DFT), are invaluable for predicting and understanding the electronic structure of molecules.[17][18]

Caption: Workflow for Computational Analysis.

Applications and Relevance in Drug Development

The electronic properties of this compound are directly relevant to its application in various fields:

-

Organic Synthesis: The nucleophilicity of the acetylide anion, governed by the HOMO energy, is central to its use in "click chemistry" and the synthesis of complex organic molecules and α-amino acid derivatives.[1]

-

Materials Science: The HOMO-LUMO gap influences the optical and electronic properties of materials derived from this compound, which have been explored for potential use in organic photovoltaics.[1]

-

Drug Development: As a structural motif, the phenylalkyne group can influence how a larger drug molecule interacts with biological targets. The molecule's electron-donating or -accepting capabilities (related to HOMO/LUMO energies) can affect binding affinities and metabolic stability. Understanding these properties is crucial for rational drug design.

References

- 1. Buy this compound | 16520-62-0 [smolecule.com]

- 2. This compound | 16520-62-0 | Benchchem [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 6. Ch13 - UV-Vis Spectroscopy [chem.ucalgary.ca]

- 7. gfgsafety.com [gfgsafety.com]

- 8. wuxibiology.com [wuxibiology.com]

- 9. benchchem.com [benchchem.com]

- 10. scribd.com [scribd.com]

- 11. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. static.igem.org [static.igem.org]

- 14. m.youtube.com [m.youtube.com]

- 15. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

- 16. researchgate.net [researchgate.net]

- 17. diva-portal.org [diva-portal.org]

- 18. Spectroscopic Properties of Two Conjugated Organic Dyes: A Computational and Experimental Study [article.sapub.org]

Solubility of 4-Phenyl-1-Butyne in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-phenyl-1-butyne in various organic solvents. Due to the absence of publicly available quantitative solubility data, this document focuses on a qualitative assessment based on established chemical principles. Furthermore, a detailed experimental protocol for the precise determination of its solubility is provided, intended to guide researchers in generating reliable data for applications in synthesis, purification, and formulation.

Introduction

This compound (CAS 16520-62-0) is a terminal alkyne bearing a phenyl group, making it a valuable building block in organic synthesis, including pharmaceutical and materials science research.[1] Its molecular formula is C₁₀H₁₀, and it has a molecular weight of 130.19 g/mol .[1][2][3][4][5] It is described as a colorless to light orange or yellow clear liquid with a boiling point of approximately 189-190 °C.[1][2][4][5] A crucial physical property for its application is its solubility, which dictates the choice of solvents for reactions, extractions, and purifications. This guide addresses the predicted solubility of this compound in a range of common organic solvents and provides a robust methodology for its experimental determination.

Predicted Solubility Profile

The fundamental principle of "like dissolves like" is the primary determinant for predicting the solubility of a non-ionic organic compound like this compound.[6][7] The molecule consists of a nonpolar phenyl group and a four-carbon alkyl chain, with the terminal alkyne providing a region of slightly higher electron density but overall contributing to the nonpolar character. It is well-documented that this compound is not miscible or is difficult to mix with water, confirming its hydrophobic nature.[1][2][3][4]

Based on its structure, a qualitative solubility profile can be predicted as summarized in the table below.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Toluene | Soluble | The nonpolar nature of these solvents closely matches that of this compound, leading to favorable van der Waals interactions. |

| Polar Aprotic | Acetone, Ethyl Acetate | Soluble | These solvents possess a moderate polarity and can effectively solvate the phenyl and alkyl parts of the molecule. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| Polar Protic | Ethanol, Methanol | Moderately Soluble | The presence of a hydroxyl group in these solvents introduces polarity and hydrogen bonding capabilities. While the nonpolar portion of this compound will interact with the alkyl part of the alcohols, the overall solubility is expected to be moderate. |

| Polar Protic | Water | Insoluble | As a highly polar, hydrogen-bonding solvent, water cannot effectively solvate the large nonpolar structure of this compound.[1][2][3][4] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental procedure is essential. The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[8][9][10] This protocol outlines the steps for determining the solubility of this compound in an organic solvent of interest.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Centrifuge (optional)

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solute is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Equilibrate the mixture for a sufficient period (typically 24-48 hours) to ensure that thermodynamic equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.[11] Centrifugation prior to filtration can also be employed.[9]

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Analysis by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Analyze the standard solutions using HPLC to generate a calibration curve.

-

Analyze the diluted sample of the saturated solution under the same HPLC conditions.

-

Determine the concentration of this compound in the diluted sample by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as g/L or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

References

- 1. Buy this compound | 16520-62-0 [smolecule.com]

- 2. This compound | 16520-62-0 [chemicalbook.com]

- 3. chemwhat.com [chemwhat.com]

- 4. This compound CAS#: 16520-62-0 [m.chemicalbook.com]

- 5. This compound 97% | 16520-62-0 [sigmaaldrich.com]

- 6. Khan Academy [khanacademy.org]

- 7. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. enamine.net [enamine.net]

- 10. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Thermodynamic Stability of 4-Phenyl-1-butyne Conformers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic stability and conformational landscape of 4-phenyl-1-butyne. By leveraging both experimental and computational data, this document offers a detailed exploration of the molecule's preferred geometries, the energetic differences between its conformers, and the methodologies used to elucidate these properties. This information is critical for professionals in drug development and molecular engineering, where understanding the three-dimensional structure of a molecule is paramount for predicting its interactions and reactivity.

Core Findings: Gauche and Anti Conformers

This compound predominantly exists in two low-energy conformations: a gauche form and an anti form.[1] These conformers arise from the rotation around the Cα-Cβ single bond of the butyl chain. The energetic proximity of these two conformers leads to their co-existence in the gas phase, a crucial consideration for understanding the molecule's spectroscopic signature and potential intermolecular interactions.

Quantitative Data Summary

The following table summarizes the key quantitative data differentiating the gauche and anti conformers of this compound, as determined by computational and experimental methods.

| Parameter | Gauche Conformer | Anti Conformer | Method |

| Relative Energy (ΔE) | 0 cm⁻¹ (0 kJ/mol) | 3 cm⁻¹ (0.036 kJ/mol) | Experimental (S₁ State) |

| S₁ ← S₀ Origin | 37617 cm⁻¹ | 37620 cm⁻¹ | R2PI Spectroscopy[1] |

| Key Dihedral Angle (C-C-C-C) | ~60° | ~180° | Theoretical Calculations |

| Calculated Population (15 K) | ~60% | ~40% | Based on ΔE |

Experimental Determination of Conformational Landscape

The conformational isomers of this compound were experimentally identified and characterized using a combination of advanced laser spectroscopy techniques conducted in a jet-cooled molecular beam. This environment allows for the study of isolated molecules at very low temperatures, simplifying complex spectra and enabling the distinction of individual conformers.

Experimental Protocols

1. Resonance-Enhanced Two-Photon Ionization (R2PI) Spectroscopy:

This technique was employed to obtain the electronic spectra of the different conformers of this compound.

-

Sample Preparation: A sample of this compound is heated to increase its vapor pressure.

-

Molecular Beam Generation: The vapor is seeded into a carrier gas (e.g., Argon) at high pressure and expanded through a pulsed nozzle into a vacuum chamber. This process cools the molecules to very low rotational and vibrational temperatures.

-

Laser Ionization: The jet-cooled molecules are irradiated with a tunable UV laser. When the laser frequency is resonant with an electronic transition of a specific conformer, the molecule absorbs one photon, promoting it to an excited electronic state (S₁). A second photon of the same or different wavelength then ionizes the molecule.

-

Detection: The resulting ions are detected by a time-of-flight mass spectrometer (TOF-MS), which separates them based on their mass-to-charge ratio.

-

Spectrum Generation: By scanning the wavelength of the UV laser and recording the ion signal, a conformation-specific electronic spectrum is generated. The distinct S₁ ← S₀ origins for the gauche and anti conformers were identified at 37617 cm⁻¹ and 37620 cm⁻¹, respectively.[1]

2. UV-UV Hole-Burning Spectroscopy:

This method is used to confirm that different spectral features belong to distinct conformers.

-

"Burn" Laser: A fixed-frequency UV laser (the "burn" laser) is fired upstream in the molecular beam, selectively exciting and depleting the ground state population of one conformer.

-

"Probe" Laser: A second, tunable UV laser (the "probe" laser) is fired further downstream and is used to record the R2PI spectrum.

-

Spectral Analysis: If the "burn" laser is resonant with a transition of a particular conformer, the signals corresponding to that conformer in the R2PI spectrum will decrease or "disappear." This creates a "hole" in the spectrum, confirming that all features that show this depletion belong to the same species.

Computational Modeling of Conformers

To complement the experimental findings, computational chemistry methods were utilized to predict the structures, relative energies, and spectroscopic properties of the this compound conformers.

Computational Methodologies

-

Ab Initio and Density Functional Theory (DFT) Calculations: The geometries of the gauche and anti conformers were optimized using second-order Møller-Plesset perturbation theory (MP2) and DFT methods. These calculations confirmed the existence of two low-energy minima on the potential energy surface corresponding to the gauche and anti structures.

-

Software: The calculations were performed using the Gaussian 98 suite of programs.

-

Excited State Calculations: To aid in the assignment of the experimental spectra, Configuration Interaction Singles (CIS) calculations were performed to predict the rotational constants and transition moment directions of the S₁ excited state for both conformers.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental and computational investigations into the thermodynamic stability of this compound conformers.

References

The Versatility of the 4-Phenyl-1-Butyne Scaffold: A Technical Guide to Potential Biological Applications

For Researchers, Scientists, and Drug Development Professionals

The 4-phenyl-1-butyne framework, a seemingly simple aromatic alkyne, serves as a versatile and powerful building block in medicinal chemistry. Its unique structural features—a terminal alkyne ripe for chemical modification and a phenyl group that can be variously substituted—provide a gateway to a diverse array of biologically active molecules. This technical guide explores the potential biological applications of this compound derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways. While this compound itself has limited direct biological activity, its true potential is unlocked through chemical synthesis, leading to derivatives with promising anticancer, enzyme inhibitory, and antimicrobial properties.

I. Core Applications and Biological Activities

Derivatives of this compound have been investigated for a range of biological activities, demonstrating the scaffold's utility in generating compounds with therapeutic potential. The primary areas of application include oncology, enzyme inhibition, and infectious diseases.

Anticancer Activity

A significant area of investigation for this compound derivatives is their potential as anticancer agents. The structural motif can be incorporated into larger molecules that interfere with cancer cell proliferation and survival. For instance, phenyl-ring substituted 4-morpholino-1-phenylthio-2-butanones, which can be conceptually derived from a 4-phenyl-butane core, have been evaluated for their in vitro activity against P-388 leukemia and human cancer rhinopharynx KB cells.[1]

Table 1: Anticancer Activity of Selected Phenyl-Containing Derivatives

| Compound Class | Cell Line | Activity Metric | Value | Reference |

| Phenyl-ring substituted 4-morpholino-1-phenylthio-2-butanones | P-388 leukemia, Rhinopharynx KB | - | Exhibited activity | [1] |

| Vindoline hybrids with acetylenic linker | A2780 | IC50 | 0.6–2.55 µM | |

| Diphenylamine-pyrrolidin-2-one-hydrazone derivatives | PPC-1 (prostate), IGR39 (melanoma) | EC50 | 2.5–20.2 µM | |

| 4-Phenyl-2-quinolone (4-PQ) derivatives | COLO205, H460 | IC50 | 0.32 µM, 0.89 µM |

Enzyme Inhibition

The this compound scaffold has been utilized to develop potent enzyme inhibitors. The parent compound, this compound, has been shown to inhibit carboxylesterase.[2] More complex derivatives have been synthesized to target other enzymes with therapeutic relevance. For example, 4-phenylbutenone derivatives have demonstrated inhibitory activity against carbonic anhydrase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). Furthermore, 4-phenyl-4-oxo-butanoic acid derivatives have been identified as inhibitors of kynurenine 3-hydroxylase.

Table 2: Enzyme Inhibitory Activity of Selected Phenyl-Containing Derivatives

| Compound Class | Target Enzyme | Inhibition Metric | Value | Reference |

| This compound | Carboxylesterase | - | Exhibited inhibition | [2] |

| 4-Phenylbutenone derivatives | Carbonic Anhydrase I & II | Ki | pM range | |

| 4-Phenylbutenone derivatives | Acetylcholinesterase (AChE) | Ki | pM range | |

| 4-Phenylbutenone derivatives | Butyrylcholinesterase (BChE) | Ki | pM range | |

| 4-Phenyl-4-oxo-butanoic acid derivatives | Kynurenine 3-hydroxylase | - | Exhibited inhibition |

Antimicrobial Activity

Derivatives containing the this compound backbone have also been explored for their antimicrobial properties. The versatility of the alkyne group allows for the synthesis of various heterocyclic compounds which can exhibit antibacterial and antifungal effects.

Table 3: Antimicrobial Activity of Selected Phenyl-Containing Derivatives

| Compound Class | Microbial Strain | Activity Metric | Value (µg/mL) | Reference |

| 1-Phenylnaphthalene derivatives | S. aureus (MSSA) | MIC | 0.5 | [3] |